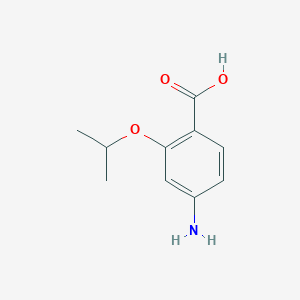

4-Amino-2-isopropoxy-benzoic acid

Descripción general

Descripción

4-Amino-2-isopropoxy-benzoic acid is an organic compound with the molecular formula C10H13NO3. This compound is characterized by the presence of an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to a benzoic acid core. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isopropoxy-benzoic acid typically involves the following steps:

Nitration: The starting material, 2-isopropoxybenzoic acid, undergoes nitration to introduce a nitro group (-NO2) at the para position relative to the carboxylic acid group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-isopropoxy-benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol (-OH) group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide or sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Local Anesthetics

One of the primary applications of 4-amino-2-isopropoxy-benzoic acid is in the development of local anesthetics. Research indicates that compounds derived from para-aminobenzoic acid esters exhibit significant anesthetic properties with relatively low toxicity. These compounds can be utilized for infiltration or injection anesthesia, including surface anesthesia for ocular applications . The effectiveness of these compounds is attributed to their ability to disrupt nerve signal transmission while minimizing irritation and adverse effects.

Cancer Research

Recent studies have explored the potential of this compound and its derivatives in cancer treatment. For instance, derivatives have shown promise in inhibiting critical protein interactions involved in cancer cell proliferation. In one study, specific derivatives were screened for their ability to disrupt c-Myc-Max protein-DNA complexes, demonstrating significant selectivity and potency . The inhibition values (IC50) reported for some derivatives ranged from 11.6 µM to 43 µM, indicating their potential as therapeutic agents against certain cancer types .

Antimicrobial Properties

Antibacterial Activity

this compound has also been investigated for its antimicrobial properties. Studies have shown that various synthesized derivatives exhibit moderate antibacterial activity against Gram-positive bacterial strains and Candida albicans. For example, specific compounds derived from this acid demonstrated IC50 values below 10 µM against human cancer cells, indicating not only antibacterial but also potential anticancer activity .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been utilized in biochemical research to study its effects on enzyme activity. It has been shown to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. The inhibition studies revealed that certain derivatives possess competitive inhibition characteristics with IC50 values comparable to established AChE inhibitors like donepezil .

Summary of Findings

Mecanismo De Acción

The mechanism of action of 4-Amino-2-isopropoxy-benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific pathways involved in inflammation or microbial growth. The exact molecular targets and pathways can vary based on the derivative or formulation used.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminobenzoic acid:

2-Aminobenzoic acid:

4-Amino-3-methoxybenzoic acid: Similar structure but with a methoxy group (-OCH3) instead of an isopropoxy group.

Uniqueness

4-Amino-2-isopropoxy-benzoic acid is unique due to the presence of both an amino group and an isopropoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Actividad Biológica

4-Amino-2-isopropoxy-benzoic acid (CAS No. 2486-78-4) is an organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound, emphasizing its applications in medicine and industry.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H13NO3. Its structure features an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to a benzoic acid core. The synthesis typically involves:

- Nitration : Starting from 2-isopropoxybenzoic acid, a nitro group is introduced at the para position.

- Reduction : The nitro group is reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various strains of bacteria and fungi, showing promising results in inhibiting microbial growth. For example, studies have demonstrated its effectiveness against Gram-positive bacteria and certain fungal strains like Candida albicans .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate pathways involved in inflammation, potentially through interactions with specific enzymes or receptors within biological systems. This activity suggests its utility in developing therapeutic agents for inflammatory conditions .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer) and A2058 (melanoma). Results indicated low cytotoxicity at certain concentrations, suggesting that while it may not directly kill cancer cells, it could play a role in modulating cancer cell behavior or enhancing the efficacy of other treatments .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Interaction : The compound may interact with enzymes related to inflammation and microbial growth.

- Receptor Modulation : It could influence receptor activity, leading to altered cellular responses.

- Pathway Activation : Potential activation of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway has been observed .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Amino group at para position | Known for UV absorption properties |

| 2-Aminobenzoic Acid | Amino group at ortho position | Exhibits antibacterial activity |

| 4-Amino-3-methoxybenzoic Acid | Methoxy group instead of isopropoxy | Potential anti-inflammatory properties |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. It showed significant inhibition against several bacterial strains, supporting its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : In a comparative study on cancer cell lines, this compound was tested alongside other derivatives. It demonstrated lower cytotoxicity compared to other compounds while still affecting cellular pathways related to growth and apoptosis .

Propiedades

IUPAC Name |

4-amino-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAHWRSVLGUIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-78-4 | |

| Record name | 4-amino-2-(propan-2-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.